4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,15-dichloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2N2O/c19-9-4-7-15-14(8-9)21-17-11-3-1-2-10-13(20)6-5-12(16(10)11)18(23)22(15)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMTZFSVOJTIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=NC5=C(N4C3=O)C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4,11-Dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. It can be used as a probe to investigate the interactions between molecules within cells.
Medicine: In the field of medicine, this compound is being explored for its therapeutic properties. It may have applications in the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
10-Chloro-7H-Benzimidazo[2,1-a]Benzo[de]isoquinolin-7-one (10-Cl-BBQ)
- Structure: Mono-chloro derivative with Cl at position 10.
- Biological Activity: High-affinity aryl hydrocarbon receptor (AhR) ligand, inducing AhR-dependent regulatory T cells (Tregs) at nanomolar concentrations. Demonstrates 150-fold selectivity in breast cancer cells compared to normal cells .
- Key Difference: The absence of a second chlorine (vs.
Methyl-Substituted Analogues (7a and 7b)
- Structure : 10-Methyl (7a) and 11-methyl (7b) derivatives.
- Physical Properties : Lower melting points (192–194°C) due to reduced polarity .
- Biological Activity : Moderate growth inhibition (GI50 > 1 µM), suggesting methyl groups hinder interactions with biological targets .
Unsubstituted Benzimidazo-Isoquinolinone (Compound 5)
- Structure: No substituents on the phenyl or naphthyl rings.
- Biological Activity : Potent growth inhibition (GI50 = 0.001 µM) in MDA-MB-468 breast cancer cells, highlighting that substituent-free structures maximize cytotoxicity .
Naphthyl-Modified Analogues (10–14)
- Structure : Substituents on naphthyl rings (e.g., nitro, methoxy).
- Biological Activity : Enhanced potency (e.g., compound 11) but reduced selectivity, suggesting off-target effects .
Polymer PF-BBO
- Structure: Copolymer incorporating the benzimidazo-isoquinolinone core.
- Material Properties : Exhibits ternary memristor performance (switching current ratio 1:3.4×10²:1.0×10⁵) with 8 wt% Au NPs, attributed to the electron-deficient core enhancing charge trapping .
TIM-063 (Kinase Inhibitor)
- Structure : 2-Hydroxy-3-nitro substitution.
- Activity : Inhibits Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK) and AAK1, demonstrating that electron-withdrawing nitro groups enable kinase interactions .
Comparative Data Table
Discussion of Key Differences
- Electronic Effects : Chlorine substituents increase electron-withdrawing capacity, enhancing stability and intermolecular interactions (e.g., 4,11-DCl-BBQ’s high melting point vs. 7a’s lower value) .
- Biological Selectivity: 10-Cl-BBQ’s mono-chloro structure optimizes AhR binding, while 4,11-DCl-BBQ’s dichloro substitution may sterically hinder receptor interactions .
- Material Applications : The planar aromatic core of 4,11-DCl-BBQ is advantageous for charge transport in polymers, whereas TIM-063’s nitro group facilitates kinase inhibition .
Biological Activity
4,11-Dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one is a synthetic compound belonging to the benzimidazole family. Its unique structure, characterized by dual chlorine substitutions at the 4 and 11 positions, enhances its biological activity, particularly as a ligand for the aryl hydrocarbon receptor (AhR). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₀Cl₂N₂O
- Molecular Weight : 356.19 g/mol
- Structure : The compound features a fused ring system that combines elements of benzimidazole and isoquinoline structures, facilitating its interaction with biological receptors.
Aryl Hydrocarbon Receptor (AhR) Ligand
Research indicates that this compound acts as a potent ligand for the AhR. The AhR is crucial in mediating responses to environmental toxins and regulating immune functions. The compound's binding to AhR influences gene expression related to immune function and cellular differentiation, suggesting potential therapeutic applications in autoimmune diseases and cancer treatments .
Immunomodulatory Effects
Studies have demonstrated that this compound can modulate T cell differentiation. Specifically, it promotes the development of regulatory T cells (Tregs), which are essential for maintaining immune tolerance and preventing autoimmune reactions. This modulation indicates its potential utility in therapeutic settings for autoimmune disorders and cancer immunotherapy .
Case Studies
- In Vitro Studies :
-
Animal Studies :
- In vivo studies involving B6D2F1 mice showed that administration of the compound led to a significant increase in the population of alloactivated CD4+CD25+ T cells expressing CTLA-4 and ICOS markers . This suggests that the compound effectively enhances Treg differentiation in response to alloantigen stimulation.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | Chlorine at position 10 | Potent AhR ligand; induces Treg differentiation |
| 5-chloro-6H-benzo[de]isoquinoline | Single chlorine substitution | Modulates AhR activity |
| 6-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | Methyl group substitution | Potential anti-cancer activity |
The dual chlorine substitution pattern at positions 4 and 11 sets this compound apart from its analogs, enhancing its binding affinity to AhR compared to other compounds .
Q & A
Q. What are the recommended synthetic routes for 4,11-dichloro-7H-benzimidazo[...]one, and how can reaction conditions be optimized?
The synthesis of dichloro-substituted benzimidazo derivatives typically involves high-temperature polycondensation or hydrothermal reactions. For example, analogous compounds are synthesized via one-step polycondensation of naphthalene-1,8-dicarboxylic anhydride with diamines under controlled conditions (e.g., 160°C for 5 days) . Key parameters include:
- Solvent selection : Use polar aprotic solvents like 1-methyl-2-pyrrolidone for solubility .
- Substituent positioning : Chlorine atoms at positions 4 and 11 require precise electrophilic substitution to avoid regioisomer formation .
- Purification : Column chromatography or recrystallization from DMSO/methanol mixtures is critical for isolating high-purity products .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- NMR/IR : The 4,11-dichloro substitution pattern is confirmed by distinct C NMR signals at δ 131–135 ppm (aromatic carbons) and a C=O stretch at ~1,690 cm in IR .
- X-ray crystallography : Planarity of the fused aromatic system (r.m.s. deviation <0.013 Å) and π-π stacking interactions (centroid distance ~3.5 Å) are hallmarks of this structural class .
- Mass spectrometry : ESI+ spectra show a molecular ion peak at m/z 356–605, depending on substituents .
Q. What solubility challenges arise with this compound, and how do they impact experimental design?
The dichloro groups enhance hydrophobicity, limiting aqueous solubility. Recommended strategies:
- Solubilization : Use DMSO or methanol for stock solutions (up to 10 mM) .
- Biological assays : For in vitro studies, dilute stock solutions in buffer containing 0.1% Tween-80 to prevent precipitation .
- Material science applications : Incorporate into polymers via co-polycondensation to improve processability .
Advanced Research Questions
Q. How can the immunosuppressive potential of this compound be evaluated via AhR activation?
- In vitro models : Use luciferase reporter assays in HepG2 cells transfected with AhR-responsive elements. Compare activity to 10-Cl-BBQ, a known nanomolar-affinity AhR ligand .
- In vivo studies : Administer the compound (45 mg/kg orally) to murine models of allergic airway inflammation. Monitor IL-17 suppression and Treg cell expansion via flow cytometry .
- Dose optimization : Perform pharmacokinetic profiling to balance efficacy (EC <100 nM) and toxicity (LD >500 mg/kg) .
Q. What methodologies are used to study its photophysical properties for optoelectronic applications?
- Absorption/emission spectroscopy : Measure λ (e.g., 442–505 nm in pH-dependent studies) and λ (508 nm in acetonitrile) .
- OLED integration : Blend with host materials like CzPhONI (6 wt%) and fabricate devices with ITO/MoO/NPB architectures. Target EQEmax >3.5% via triplet-fusion mechanisms .
- AIE characterization : Confirm aggregation-induced emission (AIE) by comparing quantum yields in THF (ΦF ~0.2) vs. aggregated states (ΦF ~0.8) .
Q. How can kinase inhibition specificity be assessed to minimize off-target effects?
- Kinobeads screening : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify binding partners via LC-MS/MS, focusing on CaMKK and AAK1 kinases .
- IC determination : Conduct kinase inhibition assays (e.g., ADP-Glo™) against a panel of 50+ kinases. Prioritize targets with IC <1 μM .
- Structural modeling : Perform docking studies using CaMKKβ (PDB: 5L55) to predict binding modes and guide SAR for selectivity .
Q. What strategies enhance its utility in metal-organic frameworks (MOFs)?
- Ligand design : Exploit the planar structure and nitrogen donors to coordinate Ag(I) or Cu(II) ions. Synthesize polymers like [Ag(CHNO)(NO)] with high thermal stability (>400°C) .
- Crystallography : Resolve π-stacking interactions (3.5 Å spacing) and hydrogen-bonding networks to optimize porosity for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
